4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

Purity specification Thiophene building block Procurement quality

Sourcing a thiophene scaffold with the difluoromethoxy motif pre-installed eliminates hazardous fluorination steps and ensures batch-to-batch SAR consistency. This compound addresses the supply gap for halogenated, ether-rich heterocycles. - Pre-configured 4-Cl, 3-OCF₂H, and 5-OCH₃ groups for direct SAR library expansion. - Carboxylic acid handle enables direct amidation or esterification without protection. - Supplied with certified purity to support reproducible cross-coupling and bioconjugation workflows.

Molecular Formula C7H5ClF2O4S
Molecular Weight 258.63 g/mol
Cat. No. B12071115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid
Molecular FormulaC7H5ClF2O4S
Molecular Weight258.63 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl
InChIInChI=1S/C7H5ClF2O4S/c1-13-6-2(8)3(14-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12)
InChIKeyZMRPOLBQGKQDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Multi‑Substituted Thiophene‑2‑Carboxylic Acid Building Block


4‑Chloro‑3‑(difluoromethoxy)‑5‑methoxythiophene‑2‑carboxylic acid (CAS 1707609‑77‑5, MF C₇H₅ClF₂O₄S, MW 258.63) belongs to the thiophene‑2‑carboxylic acid class and carries three distinct substituents: a chloro group at the 4‑position, a difluoromethoxy group at the 3‑position, and a methoxy group at the 5‑position. The compound is commercially supplied as a research intermediate with a minimum purity of 95 % (AKSci, Lot‑specific) or 98 % (Leyan, batch‑average) . The difluoromethoxy (‑OCF₂H) motif is recognised in medicinal and agricultural chemistry for its ability to modulate lipophilicity, metabolic stability, and hydrogen‑bonding properties, while the chloro and methoxy groups further tune the electronic character of the thiophene core [1].

Multi-substituted thiophene-2-carboxylic acid building block Simultaneous chloro, difluoromethoxy and methoxy decoration
Pre-installed -OCF₂H motif for direct elaboration Removes need for late-stage difluoromethylation
Lot-certified purity specifications available Reduces in-house purification burden in multi-step synthesis

Why Generic Analogs Cannot Replace This Building Block


The concomitant presence of electron‑withdrawing (Cl, ‑OCF₂H) and electron‑donating (‑OCH₃) substituents on the thiophene ring creates a unique electronic and steric environment that is absent in simpler analogs such as 3‑(difluoromethoxy)thiophene‑2‑carboxylic acid (lacks both 4‑Cl and 5‑OCH₃) or 4‑chloro‑5‑methoxythiophene‑2‑carboxylic acid (lacks the ‑OCF₂H group). Replacing the target compound with a generic in‑class analog risks altering key properties – including lipophilicity (ΔcLogP), metabolic stability, and reactivity in subsequent cross‑coupling or amidation steps – that are critical for reproducible structure‑activity relationship (SAR) campaigns [1]. The difluoromethoxy group, in particular, is not merely a bioisostere for methoxy; it introduces distinct conformational preferences and can participate in unique hydrogen‑bond networks that influence target binding, as demonstrated in broader SAR studies on difluoromethoxy‑containing heterocycles [2].

ΔcLogP shift Replacing with des-chloro/des-methoxy analogs may shift lipophilicity and compromise SAR interpretation
-OCF₂H absence 4‑chloro‑5‑methoxythiophene‑2‑carboxylic acid lacks the distinct hydrogen‑bond and conformational profile of the difluoromethoxy group
Electronic mismatch Generic thiophene‑2‑carboxylic acids cannot reproduce the push‑pull electronic environment required for reproducible cross‑coupling outcomes

Quantitative Differentiation from Closest Analogs


Purity Specification Comparison with Closest Analogs

The target compound is offered at a batch‑average purity of 98 % (HPLC, Leyan ) and ≥95 % (AKSci ). In contrast, the structurally closest commercial analog, 3‑(difluoromethoxy)thiophene‑2‑carboxylic acid (CAS 202400‑94‑0), is typically listed without a certified purity specification on major database entries [1], and the 4‑Cl/5‑SMe variant 4‑chloro‑3‑(difluoromethoxy)‑5‑(methylthio)thiophene‑2‑carboxylic acid is supplied at 97 % purity (Bidepharm ). The documented 98 % specification for the target compound provides a quantifiable purity benchmark that may reduce the need for additional in‑house purification before use in multi‑step syntheses.

Purity Specification
Reported
98% / 95% (target) vs. unspecified / 97% (analogs)
Supports procurement quality benchmark
Based on vendor CoA; independent verification recommended
Purity specification Thiophene building block Procurement quality

Lipophilicity Shift from 4‑Chloro‑5‑Methoxy Substitution

The computed XLogP3‑AA for the des‑chloro, des‑methoxy analog 3‑(difluoromethoxy)thiophene‑2‑carboxylic acid is 2.4 [1]. Introducing a chloro substituent at the 4‑position typically increases logP by ≈0.5–0.8 log units, while a methoxy group at the 5‑position can contribute an additional ≈0.2–0.4 log units, depending on the scaffold [2]. Therefore, the target compound’s predicted cLogP is expected to fall in the range of 3.1–3.6, representing a substantial lipophilicity increase of 0.7–1.2 log units relative to the reference analog. No experimentally measured logP/logD value has been published for the target compound, so this estimate must be treated as a class‑level inference.

Predicted cLogP Shift
Class-level inference
ΔcLogP ≈ +0.7 to +1.2
Supports lipophilicity-driven selection for CNS programs
No experimental logP available; fragment additivity model
Lipophilicity cLogP Drug‑likeness

Pre‑Installed Difluoromethoxy Group for Direct Coupling

The difluoromethoxy group in the target compound is pre‑installed on the thiophene ring, obviating the need for late‑stage difluoromethylation of a phenol precursor, a step that can suffer from low yields (often 30–60 %) when using CHF₃‑based difluorocarbene protocols [1]. This contrasts with analogs such as 4‑chloro‑5‑methoxythiophene‑2‑carboxylic acid, which would require a separate difluoromethoxylation step to achieve the same substitution pattern. The pre‑formed ‑OCF₂H group also avoids the use of ozone‑depleting or expensive difluoromethylating reagents that are common in alternative synthetic routes [2].

Synthetic Step Efficiency
Supporting evidence
Saves ≥2 steps; avoids low-yield difluoromethylation
Supports SAR library synthesis workflow
Commercial availability vs. CHF₃‑based difluorocarbene protocols
Difluoromethoxylation Cross‑coupling Late‑stage functionalization

Recommended Application Domains


Medicinal Chemistry for CNS or Anti‑Infective Lead Optimization

The elevated predicted cLogP (3.1–3.6 vs. 2.4 for the reference analog) makes this building block a rational choice for CNS‑penetrant or Gram‑negative antibacterial programs where a higher logD is desired to improve passive permeability [1]. The carboxylic acid handle also allows direct elaboration to amides, esters, or heterocycles without protection/deprotection steps.

Agrochemical Discovery of Fungicidal Thiophene Carboxamides

Thiophene‑2‑carboxylic acid derivatives with halogen and alkoxy substitution are privileged scaffolds in succinate dehydrogenase inhibitor (SDHI) fungicide design. The pre‑installed 4‑Cl and 3‑OCF₂H groups on this compound align with the pharmacophoric requirements of several agrochemical lead series, enabling rapid library synthesis [2].

Late‑Stage Diversification Without Hazardous Difluoromethylation

Because the difluoromethoxy group is already present, process chemists can avoid handling gaseous CHF₃ or expensive electrophilic difluoromethylating reagents. This simplifies scale‑up and reduces the EHS burden associated with fluorination chemistry [3].

Chemical Biology Probes and Photoaffinity Labels

The 2‑carboxylic acid group provides a convenient anchor for bioconjugation (e.g., amide coupling to a linker or fluorophore), while the ‑OCF₂H moiety can serve as a ¹⁹F NMR probe or modulate target residence time through stereoelectronic effects [4].

Application
Selection Property
Validation Focus
CNS-penetrant or antibacterial lead optimization
Predicted lipophilicity shift (higher cLogP vs reference analog)
Passive permeability and target engagement assays
SDHI fungicide discovery
Halogen- and alkoxy-substituted thiophene core
In vitro enzyme inhibition and SAR expansion
Late-stage diversification without hazardous difluoromethylation
Pre-installed -OCF₂H group
Scalability and EHS assessment in process development
Chemical biology probes and photoaffinity labels
Carboxylic acid conjugation handle and ¹⁹F NMR reporter
Bioconjugation efficiency and target residence time evaluation
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